N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide
CAS No.: 895805-52-4
Cat. No.: VC4981610
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide - 895805-52-4](/images/structure/VC4981610.png)
Specification
CAS No. | 895805-52-4 |
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Molecular Formula | C19H19N3O3S |
Molecular Weight | 369.44 |
IUPAC Name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C19H19N3O3S/c1-3-25-19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-26(23,24)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3 |
Standard InChI Key | DZWRDLIJPIHORF-UHFFFAOYSA-N |
SMILES | CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Structural Features:
Functional Group | Description |
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Pyridazine Ring | A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. |
Ethoxy Substitution | An ethoxy group (-OCH2CH3) at position 6 of the pyridazine ring. |
Sulfonamide Group | A functional group (-SO2NH-) known for its biological activity. |
Methylbenzene (Toluene) | A benzene ring with a methyl substituent at position 4. |
Potential Applications
Sulfonamides have been widely studied for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. While specific data for this compound is unavailable, its structural features suggest potential applications:
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Pharmaceutical Development:
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The pyridazine scaffold is often used in drug design due to its ability to interact with biological targets.
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Sulfonamides are known inhibitors of enzymes such as carbonic anhydrase and proteases, making them candidates for treating diseases like glaucoma, cancer, and bacterial infections.
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Anti-inflammatory Potential:
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The presence of both aromatic sulfonamides and heterocycles suggests possible inhibition of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Activity:
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Sulfonamides are historically significant as antibiotics, targeting dihydropteroate synthase in bacterial folate synthesis.
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Synthesis Pathways
While no direct synthesis route is provided in the search results, the preparation of this compound would likely involve:
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Formation of the Pyridazine Core:
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Reacting hydrazine derivatives with diketones or similar precursors to form the pyridazine ring.
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Ethoxy Substitution:
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Introducing the ethoxy group via nucleophilic substitution or alkylation reactions.
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Sulfonamide Formation:
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Reacting a sulfonyl chloride derivative with an amine group on the phenyl linker.
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Final Coupling:
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Attaching the methylbenzene moiety through electrophilic aromatic substitution or cross-coupling reactions.
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Analytical Characterization
To confirm the structure and purity of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide, standard analytical techniques would be utilized:
Technique | Purpose |
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NMR Spectroscopy | Verifies chemical shifts for protons () and carbons () in functional groups. |
Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
Infrared Spectroscopy (IR) | Identifies functional groups such as sulfonamides (S=O stretching). |
Crystallography (XRD) | Determines 3D molecular structure if crystallized. |
Hypothetical Activity:
Given its structural similarity to other bioactive sulfonamides:
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It may exhibit selective inhibition of enzymes like kinases or hydrolases.
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The ethoxy-pyridazine moiety could enhance lipophilicity, improving cell membrane permeability.
Research Focus:
Future studies could explore:
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Docking simulations to predict binding affinity with biological targets.
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In vitro assays for antibacterial or anticancer activity.
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Toxicological evaluation to assess safety profiles.
Limitations and Challenges
Despite its promising structure, challenges include:
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Limited solubility due to aromaticity, which may affect bioavailability.
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Potential off-target effects common in sulfonamide-based drugs.
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